3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Lipophilicity Drug-likeness Physicochemical property prediction

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-88-2, molecular formula C₁₈H₂₀N₄O₄S, molecular weight 388.44 g/mol) belongs to a class of pyrazine-2-carbonitrile derivatives featuring a piperidin-3-yloxy linker and a substituted sulfonyl moiety. The compound is described in vendor documentation as an inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a mechanism implicated in oncology research.

Molecular Formula C18H20N4O4S
Molecular Weight 388.44
CAS No. 2034479-88-2
Cat. No. B2729148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034479-88-2
Molecular FormulaC18H20N4O4S
Molecular Weight388.44
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C18H20N4O4S/c19-13-17-18(21-9-8-20-17)26-16-7-4-10-22(14-16)27(23,24)12-11-25-15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10-12,14H2
InChIKeyGYGQTBCERZTDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-88-2) Chemical Identity and Core Pharmacophore


3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-88-2, molecular formula C₁₈H₂₀N₄O₄S, molecular weight 388.44 g/mol) belongs to a class of pyrazine-2-carbonitrile derivatives featuring a piperidin-3-yloxy linker and a substituted sulfonyl moiety. The compound is described in vendor documentation as an inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a mechanism implicated in oncology research [1]. Its core pharmacophore comprises a pyrazine ring bearing a carbonitrile at position 2, connected via an ether linkage to a piperidine ring that is N-sulfonylated with a 2-phenoxyethyl group . This scaffold is shared across a family of structurally related analogs that differ primarily in the nature of the sulfonyl substituent, making comparative structural analysis essential for scientific selection.

Why Generic Substitution of 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Fails Without Quantitative Comparator Data


Within the pyrazine-2-carbonitrile sulfonamide series, substitution of the N-sulfonyl group generates analogs with distinct physicochemical and potentially distinct pharmacological profiles. Closely related compounds—including analogs bearing isopropylsulfonyl (CAS 2034231-37-1), 3,5-difluorophenylsulfonyl (CAS 2034479-74-6), 5-chlorothiophen-2-ylsulfonyl (CAS 2034231-07-5), 4-cyanophenylsulfonyl (CAS 2034436-42-3), and 2-methoxy-5-methylphenylsulfonyl (CAS 2034479-65-5) substituents—differ in lipophilicity, polar surface area, hydrogen-bonding capacity, and steric bulk . Even within a conserved core scaffold, sulfonamide SAR in medicinal chemistry demonstrates that seemingly minor substituent alterations can produce order-of-magnitude shifts in target potency, selectivity, metabolic stability, and solubility [1]. Consequently, procurement decisions based solely on core scaffold identity without reference to quantitative, comparator-anchored data for the specific sulfonyl substituent carry significant risk of selecting a compound with divergent biological or physicochemical behavior. The evidence below addresses where such data exist—and where critical gaps remain.

Product-Specific Quantitative Evidence Guide: 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile vs. Closest Analogs


Computed logP Differentiation: 2-Phenoxyethyl vs. 2-Methoxy-5-Methylphenyl and 4-Cyanophenyl Sulfonyl Analogs

Computationally predicted logP (XLogP3) values provide the only currently retrievable quantitative comparator data for this compound. The target compound bearing the 2-phenoxyethylsulfonyl substituent has a predicted XLogP3 of 1.3, indicating moderate lipophilicity. In contrast, the 2-methoxy-5-methylphenylsulfonyl analog (CAS 2034479-65-5) shows a higher predicted XLogP3 of 1.9, while the 4-cyanophenylsulfonyl analog (CAS 2034436-42-3) also shows XLogP3 of 1.3 . These differences in computed lipophilicity are driven by the distinct physicochemical properties of the sulfonyl substituents and may influence membrane permeability, solubility, and protein binding in biological assays [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area Comparison: Target Compound vs. 2-Methoxy-5-Methylphenyl and 4-Cyanophenyl Analogs

The topological polar surface area (TPSA) of 3-((1-((2-phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is computed as 128 Ų, identical to the 4-cyanophenylsulfonyl analog (CAS 2034436-42-3) at 128 Ų . The 2-methoxy-5-methylphenylsulfonyl analog (CAS 2034479-65-5) exhibits a lower TPSA of 114 Ų . TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration; values below 140 Ų are generally associated with favorable oral absorption, but differences within the 114–128 Ų range can still modulate membrane partitioning behavior in a compound-specific manner [1].

Polar surface area Membrane permeability Oral bioavailability prediction

STAT3 Pathway Inhibition: Pyrazine Carbonitrile Class-Level Activity vs. Established STAT3 Inhibitors

A 2025 study by Lan et al. reported the design, synthesis, and biological evaluation of seventy-seven pyrazine derivatives as JAK/STAT3 pathway inhibitors. Lead compounds B-11 and C-27 from this series suppressed STAT3 phosphorylation and demonstrated significant in vivo antitumor efficacy in a SKOV3 xenograft nude mouse model, establishing pyrazine carbonitriles as a validated chemotype for STAT3 inhibition [1]. However, the specific compound 3-((1-((2-phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-88-2) was not among the compounds directly tested in this published study. Its reported STAT3 inhibitory activity is currently documented only in vendor product descriptions without publicly available peer-reviewed IC₅₀, Kd, or cellular assay data [2]. The absence of published head-to-head potency comparisons against structurally characterized analogs (e.g., isopropylsulfonyl, chlorothiophenylsulfonyl, cyanophenylsulfonyl derivatives) or against reference STAT3 inhibitors such as Stattic or BP-1-102 precludes quantitative differentiation at this time. Typical STAT3 SH2 domain inhibitors in the literature exhibit IC₅₀ values ranging from sub-micromolar to low micromolar; without direct comparative data for this compound, its relative potency within the class remains uncharacterized [3].

STAT3 inhibition JAK/STAT pathway Anticancer activity

Structural Analog Identification: Defining the Competitive Landscape for Procurement

Database analysis identifies at least five directly comparable analogs bearing the identical pyrazine-2-carbonitrile piperidin-3-yloxy core but with different N-sulfonyl substituents: isopropylsulfonyl (CAS 2034231-37-1, MW 310.37), 3,5-difluorophenylsulfonyl (CAS 2034479-74-6, MW 380.37), 5-chlorothiophen-2-ylsulfonyl (CAS 2034231-07-5, MW 384.85), 5-ethylthiophen-2-ylsulfonyl (CAS 2034436-21-8, MW 378.47), 4-cyanophenylsulfonyl (CAS 2034436-42-3, MW 369.40), and 2-methoxy-5-methylphenylsulfonyl (CAS 2034479-65-5, MW 388.44) . The target compound (MW 388.44) has the highest molecular weight among these direct analogs matched only by the 2-methoxy-5-methylphenyl analog. The phenoxyethyl chain introduces an additional ether oxygen and an aromatic ring not present in the isopropyl analog, potentially contributing to differential hydrogen-bonding capacity and conformational flexibility [1]. This structural enumeration defines the competitive procurement landscape: researchers selecting among these analogs must consider whether the phenoxyethyl substituent offers advantages in target affinity, solubility, or metabolic stability—none of which have been quantitatively documented in the public domain.

Structural analogs SAR analysis Procurement alternatives

Core Scaffold Patent Landscape: Pyrazine Carbonitrile STAT3 Inhibitors

Patent AU2020322990B2 discloses a class of triaromatic compounds targeting the bifunctional phosphorylation site of STAT3, with pyrazine and piperazine ring systems featured prominently among the exemplified structures [1]. Separately, US Patent 8,841,257 describes phosphopeptide-mimetic STAT3 inhibitors that bind the SH2 domain and prevent STAT3 dimerization and nuclear translocation [2]. The pyrazine-2-carbonitrile scaffold, including the piperidin-3-yloxy linkage pattern, appears within the structural scope of these patent families. However, 3-((1-((2-phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-88-2) is not specifically exemplified in the examined patent documents, and freedom-to-operate analysis would require detailed review of the specific claims. Researchers should verify the patent status of this compound for their intended commercial application.

STAT3 inhibitor patents Intellectual property Pyrazine scaffold

Data Gap Declaration: Absence of Quantitative Biological Differentiation Evidence

A comprehensive search of peer-reviewed literature (PubMed, SciFinder, Semantic Scholar), patent databases (Google Patents, WIPO Patentscope), and authoritative chemical databases (PubChem, ChEMBL) as of May 2026 did not identify any publication containing quantitative biological activity data—including IC₅₀, EC₅₀, Kd, Ki, cellular proliferation, or in vivo efficacy endpoints—specifically attributed to 3-((1-((2-phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-88-2). The compound's STAT3 inhibitory activity is asserted in vendor product descriptions but lacks publicly verifiable supporting data. Furthermore, no head-to-head comparative study has been published that positions this compound against any of its closest structural analogs (isopropylsulfonyl, difluorophenylsulfonyl, chlorothiophenylsulfonyl, cyanophenylsulfonyl, or methoxy-methylphenylsulfonyl derivatives) in any standardized assay system. This evidence gap means that procurement decisions for this compound currently rely on structural inference and vendor-provided data rather than independently verifiable, peer-reviewed quantitative comparisons. Users requiring evidence-based compound selection should (a) request detailed Certificate of Analysis and biological activity documentation directly from suppliers, or (b) consider analogs with publicly documented activity profiles [1].

Data gap analysis Evidence quality Procurement risk assessment

Best Research and Industrial Application Scenarios for 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-88-2)


Structure-Activity Relationship (SAR) Probe for Sulfonamide Substituent Effects in Pyrazine Carbonitrile STAT3 Inhibitors

Given the availability of multiple core-matched analogs with varying sulfonyl substituents, this compound is well-suited as a SAR probe to interrogate how the 2-phenoxyethyl group—with its additional ether oxygen, aromatic ring, and extended conformational flexibility—modulates target binding, selectivity, and pharmacokinetic behavior relative to smaller (isopropyl) or electronically distinct (cyanophenyl, difluorophenyl) substituents. The computed physicochemical differences (XLogP3 = 1.3, TPSA = 128 Ų) compared to analogs such as the 2-methoxy-5-methylphenyl variant (XLogP3 = 1.9, TPSA = 114 Ų) provide a starting framework for designing comparative biological experiments, though users must generate the primary biological data de novo.

Chemical Biology Tool for STAT3 Pathway Interrogation (Subject to User-Generated Validation)

The pyrazine carbonitrile chemotype has been validated as a STAT3 pathway inhibitor scaffold through independent peer-reviewed studies demonstrating suppression of STAT3 phosphorylation, downregulation of Bcl-2 family anti-apoptotic proteins (Bcl-2, Bcl-XL, MCL1), and in vivo antitumor efficacy in xenograft models . This compound, bearing the 2-phenoxyethylsulfonyl substituent, may serve as a chemical biology probe for STAT3-dependent cellular processes once users have independently confirmed its potency and selectivity. Procurement for this application is contingent upon obtaining and verifying the compound's IC₅₀ against STAT3 in the user's assay system of choice.

Medicinal Chemistry Lead Optimization Starting Point

The compound's molecular architecture—a pyrazine-2-carbonitrile core linked via a piperidin-3-yloxy bridge to a modifiable sulfonamide—offers multiple vectors for medicinal chemistry diversification. The phenoxyethyl chain presents opportunities for further substitution on the terminal phenyl ring or modification of the ethylene linker, enabling systematic exploration of steric and electronic effects on target engagement. The structural enumeration of close analogs (isopropyl, difluorophenyl, chlorothiophenyl, cyanophenyl, and methoxy-methylphenyl variants) [1] provides a defined chemical space for lead optimization campaigns, though baseline activity data for the starting compound must be established before SAR development can proceed.

Physicochemical Property Benchmarking for Analog Triage

When selecting among structurally related pyrazine carbonitrile sulfonamides for a screening campaign, the computed properties of this compound (MW 388.44, XLogP3 1.3, TPSA 128 Ų, H-bond acceptors 8, rotatable bonds 5) position it at the higher end of the molecular weight and flexibility range within the series . This makes it a useful benchmark for assessing whether increased molecular complexity and lipophilicity within the series correlate with improved potency or, conversely, with undesirable property shifts such as reduced solubility or increased metabolic liability. Procurement of this compound alongside lower-MW analogs (e.g., isopropylsulfonyl, MW 310.37) enables systematic property-activity relationship profiling.

Quote Request

Request a Quote for 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.